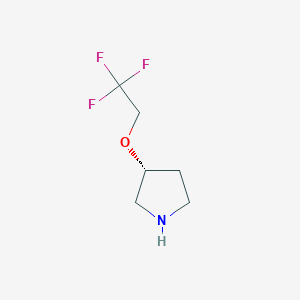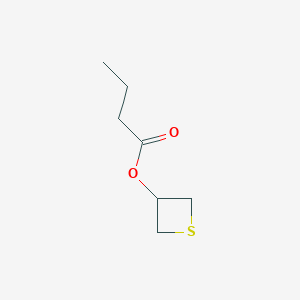
Thietan-3-yl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thietan-3-yl butyrate is a chemical compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. Thietanes are known for their unique ring structure, which imparts significant ring strain and reactivity. Thietan-3-yl butyrate, specifically, is an ester derivative of thietane, where the butyrate group is attached to the third carbon of the thietane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thietanes, including thietan-3-yl butyrate, can be achieved through various methods:
Intermolecular Nucleophilic Thioetherification: This method involves the reaction of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide to form the thietane ring.
Photochemical [2 + 2] Cycloadditions:
Ring Expansion and Contraction: Thietanes can also be synthesized through the ring expansion of thiiranes or the ring contraction of larger sulfur-containing heterocycles.
Industrial Production Methods
Industrial production of thietan-3-yl butyrate would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method would depend on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Thietan-3-yl butyrate can undergo various chemical reactions, including:
Oxidation: Thietanes can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction of thietanes can lead to the formation of thiols or other sulfur-containing compounds.
Substitution: Thietanes can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thietanes depending on the nucleophile used.
Scientific Research Applications
Thietan-3-yl butyrate and other thietane derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thietan-3-yl butyrate involves its interaction with molecular targets and pathways in biological systems. For example, thietane derivatives have been shown to exhibit antidepressant activity by modulating neurotransmitter systems such as the adrenergic, GABAergic, and serotoninergic systems . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Oxetane: A four-membered oxygen-containing ring.
Azetidine: A four-membered nitrogen-containing ring.
Uniqueness of Thietan-3-yl Butyrate
Thietan-3-yl butyrate is unique due to its four-membered thietane ring, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various biological applications. Its ester functionality also adds to its versatility in chemical reactions and applications.
Properties
CAS No. |
116486-54-5 |
|---|---|
Molecular Formula |
C7H12O2S |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
thietan-3-yl butanoate |
InChI |
InChI=1S/C7H12O2S/c1-2-3-7(8)9-6-4-10-5-6/h6H,2-5H2,1H3 |
InChI Key |
ZOOBTZNAIZZVHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




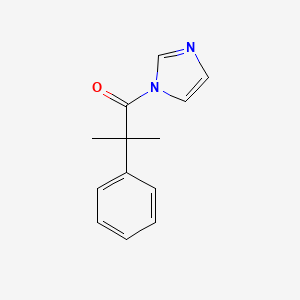
![[4-(1H-Benzimidazol-2-yl)phenyl]acetic acid](/img/structure/B12938973.png)
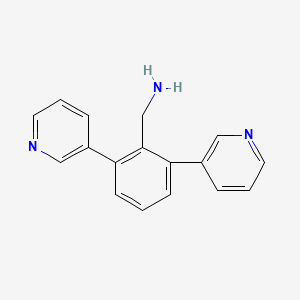
![6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12938982.png)
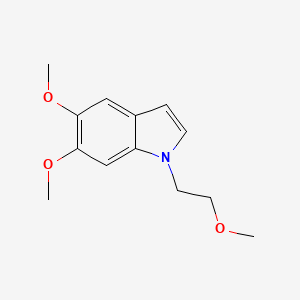
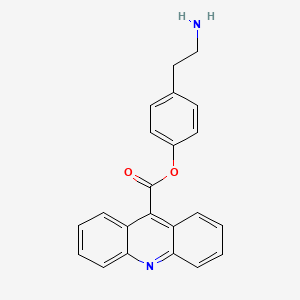

![2-Bromo-3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine](/img/structure/B12939004.png)


![N-[2-(1H-imidazol-5-yl)ethyl]-2-phenylacetamide](/img/structure/B12939013.png)
